molecular formula C9H13NO2 B13041698 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

Cat. No.: B13041698
M. Wt: 167.20 g/mol
InChI Key: JXKFVSLCCUBGIK-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of both an amino group and a hydroxyl group attached to a phenol ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves the nucleophilic addition reaction. This method typically requires the use of organic solvents and specific reaction conditions to ensure the desired product is obtained. The synthesis can be adjusted based on laboratory conditions and requirements .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenols .

Scientific Research Applications

2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain medical conditions.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on the phenol ring.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1

InChI Key

JXKFVSLCCUBGIK-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1O)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1O)N)O

Origin of Product

United States

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